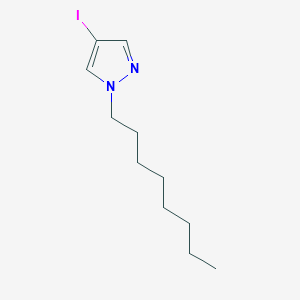

4-iodo-1-octyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Synthetic Chemistry and Allied Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in synthetic and medicinal chemistry. nih.govrsc.org First described by Ludwig Knorr in 1883, this aromatic system is a key structural motif in a multitude of compounds with a wide array of applications. nih.gov Its prevalence is noted in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comnih.gov The ability of the pyrazole core to engage in various interactions, including hydrogen bonding and π-stacking, makes it a privileged scaffold in the development of biologically active agents. sigmaaldrich.com

The synthetic versatility of pyrazoles allows for their incorporation into a wide range of molecular architectures, leading to compounds with diverse pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties. nih.govdrugbank.com This has spurred extensive research into novel synthetic methodologies for the preparation and functionalization of the pyrazole nucleus. drugbank.comresearchgate.net

Table 1: Prominent Examples of Pyrazole-Containing Drugs

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

| Apixaban | Anticoagulant nih.govresearchgate.net |

Role of Halogenated Pyrazoles, with a Specific Focus on 4-Iodopyrazole (B32481) Derivatives

The introduction of a halogen atom onto the pyrazole ring dramatically expands its synthetic utility. Halogenated pyrazoles, particularly 4-iodopyrazole derivatives, are highly sought-after intermediates in organic synthesis. chemimpex.com The iodine atom at the C4 position is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net This enables the straightforward introduction of aryl, alkyl, and other moieties, facilitating the construction of complex, highly functionalized molecules. researchgate.netchemimpex.com

The synthesis of 4-iodopyrazoles can be achieved through several methods, including the electrophilic cyclization of acetylenic hydrazones with molecular iodine or the direct iodination of pre-formed pyrazole rings. evitachem.com These methods provide access to a wide range of 4-iodopyrazole building blocks that are crucial for drug discovery and materials science. chemimpex.com The presence of the iodine atom can also influence the biological activity of the final compound.

Positioning of 4-Iodo-1-octyl-1H-pyrazole within the Landscape of Functionalized Pyrazole Scaffolds

This compound is a specific example of a functionalized pyrazole that combines the synthetic versatility of a 4-iodopyrazole with the physicochemical properties imparted by a long N-alkyl chain. While specific research on this exact molecule is not extensively documented in peer-reviewed literature, its synthesis and properties can be inferred from established chemical principles and studies on related compounds.

The synthesis would likely involve the N-alkylation of 4-iodo-1H-pyrazole with an octyl halide, a common method for preparing N-substituted pyrazoles. The introduction of the N-octyl group significantly increases the lipophilicity of the molecule compared to its N-unsubstituted or smaller N-alkyl counterparts. This modification is expected to enhance its solubility in nonpolar organic solvents and influence its interaction with biological membranes or hydrophobic protein pockets.

The primary role of this compound in a research context would be as a lipophilic building block. The 4-iodo group serves as a key site for further chemical elaboration through cross-coupling reactions, allowing for the attachment of various functional groups. The N-octyl chain, in turn, can be exploited to tune the solubility and self-assembly properties of the resulting products, making it a potentially useful intermediate in the development of new materials or biologically active compounds designed to operate in hydrophobic environments.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H19IN2 | PubChem |

| Molecular Weight | 306.19 g/mol | PubChem |

| XLogP3 | 4.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Celecoxib |

| Sildenafil |

| Rimonabant |

| Apixaban |

| Bixafen |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19IN2 |

|---|---|

Molecular Weight |

306.19 g/mol |

IUPAC Name |

4-iodo-1-octylpyrazole |

InChI |

InChI=1S/C11H19IN2/c1-2-3-4-5-6-7-8-14-10-11(12)9-13-14/h9-10H,2-8H2,1H3 |

InChI Key |

MUDZLVVVIJDCPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C=C(C=N1)I |

Origin of Product |

United States |

Elucidating Reaction Mechanisms and Reactivity Profiles of 4 Iodo 1 Octyl 1h Pyrazole

Mechanisms of Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole core, a critical step in the formation of 4-iodo-1-octyl-1H-pyrazole, can be achieved through various synthetic routes. The elucidation of these mechanisms is crucial for controlling regioselectivity and achieving high yields. Two prominent mechanisms, cycloaddition and electrophilic cyclization, provide versatile pathways to the pyrazole ring system.

Cycloaddition Mechanism Elucidation

The 1,3-dipolar cycloaddition is a powerful and widely utilized method for constructing the five-membered pyrazole ring. tandfonline.comnih.gov This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazoalkane or a nitrilimine, with a dipolarophile containing a carbon-carbon double or triple bond (an alkene or alkyne). nih.govacs.org

The Huisgen 1,3-dipolar cycloaddition provides a classic example. Nitrilimines, often generated in situ from the dehydrohalogenation of hydrazonoyl halides, react with alkynes to form pyrazoles. nih.gov The regioselectivity of this reaction is a key consideration, influenced by the electronic and steric properties of the substituents on both the nitrilimine and the alkyne. nih.gov For instance, the reaction of diazo compounds with terminal alkynes can regioselectively yield 3,5-disubstituted pyrazoles. nih.gov

Another variation involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. beilstein-journals.org This method, while effective, can sometimes lead to mixtures of regioisomers if the 1,3-dicarbonyl precursor is unsymmetrical. acs.org The versatility of the cycloaddition approach allows for the introduction of a wide array of substituents onto the pyrazole core, setting the stage for subsequent functionalization to produce compounds like this compound. beilstein-journals.orgorganic-chemistry.org

Electrophilic Cyclization Mechanisms

Electrophilic cyclization offers a direct and highly regioselective route to 4-halopyrazoles, including the 4-iodo derivatives. This method typically starts with α,β-alkynic hydrazones, which are readily prepared from the condensation of hydrazines with propargyl aldehydes or ketones. acs.orgnih.gov

The key step involves the treatment of the α,β-alkynic hydrazone with an electrophilic halogen source. For the synthesis of 4-iodopyrazoles, molecular iodine (I₂) is commonly used in the presence of a mild base like sodium bicarbonate (NaHCO₃). acs.orgnih.gov The proposed mechanism proceeds as follows:

The alkyne moiety of the hydrazone reacts with iodine to form a cyclic iodonium (B1229267) ion intermediate. acs.org

The secondary nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the iodonium ion. acs.org

This attack results in a 5-membered ring closure, forming a protonated pyrazole intermediate. acs.org

Finally, deprotonation by the base regenerates the aromaticity of the pyrazole ring, yielding the stable 4-iodopyrazole (B32481) product. acs.org

This method is advantageous as it tolerates a wide variety of functional groups on the starting materials, including aliphatic, aromatic, and heteroaromatic moieties. nih.gov Copper(I) iodide (CuI) has also been shown to mediate similar electrophilic cyclizations of α,β-alkynic hydrazones to produce various pyrazole derivatives. acs.orgnih.govresearchgate.net

Reactivity of the 4-Iodo Moiety in this compound

The iodine atom at the C4 position of the pyrazole ring is a versatile synthetic handle, enabling a wide range of transformations. Its reactivity is particularly well-exploited in palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. The relatively low bond dissociation energy of the C-I bond makes 4-iodopyrazoles highly reactive substrates in such catalytic cycles compared to their bromo- or chloro-analogs. acs.orgwikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the construction of complex molecular architectures from readily available precursors. rsc.orgyoutube.com For this compound, these reactions provide a powerful platform for introducing diverse functionalities at the 4-position.

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. mdpi.com In the context of this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position. acs.org

The catalytic cycle generally involves a palladium(0) species. A common catalyst used for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. rsc.orgnih.gov The reaction is performed in the presence of a base, such as potassium carbonate (K₂CO₃), which is crucial for the transmetalation step. rsc.org Studies comparing halogenated aminopyrazoles have shown that while iodo-derivatives are reactive, they can also be more prone to a dehalogenation side reaction than their bromo and chloro counterparts. acs.org Nevertheless, the Suzuki-Miyaura coupling remains a robust method for derivatizing 4-iodopyrazoles. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Iodopyrazole Derivatives This table is illustrative and based on typical conditions reported for similar substrates.

| Iodopyrazole Substrate | Boronic Acid | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-Aryl-4-iodo-3-CF3-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-Aryl-4-phenyl-3-CF3-pyrazole | 56 nih.gov |

The Sonogashira coupling is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction provides a direct route to introduce alkynyl moieties onto the C4 position of the pyrazole ring, creating valuable building blocks for further synthesis. rsc.org

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, commonly copper(I) iodide (CuI). wikipedia.orgrsc.orgorganic-chemistry.org An amine base, like triethylamine (B128534) (Et₃N), is used both as a solvent and to neutralize the hydrogen halide formed during the reaction. rsc.orglibretexts.org The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgyoutube.com The palladium cycle facilitates the oxidative addition of the 4-iodopyrazole, while the copper cycle activates the terminal alkyne, leading to the formation of a copper acetylide intermediate that participates in the key transmetalation step. libretexts.orgyoutube.com The Sonogashira coupling is known for its mild reaction conditions and high tolerance for various functional groups. wikipedia.org

Table 2: Examples of Sonogashira Coupling with 4-Iodopyrazole Derivatives This table is illustrative and based on typical conditions reported for similar substrates.

| Iodopyrazole Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product |

|---|---|---|---|---|---|

| 1-Aryl-4-iodo-3-CF3-pyrazole | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 1-Aryl-4-(phenylethynyl)-3-CF3-pyrazole rsc.orgnih.gov |

| Substituted 3-Iodo-1H-pyrazole | Terminal Alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | Substituted 3-(Alkynyl)-1H-pyrazole researchgate.net |

Heck-Mizoroki Reaction for Alkene Coupling

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. wikipedia.org For this compound, this reaction provides a direct method for introducing alkenyl substituents at the C4 position. The reaction typically involves a Pd(0) catalyst, a base, and a suitable ligand. wikipedia.orgyoutube.com

Research on 1-protected-4-iodo-1H-pyrazoles has demonstrated their efficacy in Heck-Mizoroki reactions with a variety of alkenes. clockss.org The choice of N-protecting group and ligand is crucial for achieving high yields. Studies have shown that bulky N-protecting groups, such as the trityl group, are effective. clockss.org While the N-octyl group is less bulky than a trityl group, its aliphatic nature makes it a stable substituent under typical Heck conditions. Tri(ortho-tolyl)phosphine or triethyl phosphite (B83602) are often employed as ligands, with palladium(II) acetate (B1210297) as the catalyst precursor. clockss.org The base, commonly an amine like triethylamine or a carbonate, is necessary to neutralize the hydrogen halide formed during the catalytic cycle. wikipedia.org

The general mechanism involves the oxidative addition of the this compound to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the 4-alkenyl-1-octyl-1H-pyrazole product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Heck-Mizoroki Reaction of 4-Iodopyrazoles This table is generated based on data from related compounds and general Heck reaction principles.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | Palladium(II) precatalyst, reduced in situ to active Pd(0). | clockss.org |

| Ligand | P(OEt)₃ | Stabilizes the Pd(0) species and influences reactivity. | clockss.org |

| Base | Triethylamine (Et₃N) | Neutralizes HI produced during the reaction. | wikipedia.org |

| Solvent | DMF or Acetonitrile | Polar aprotic solvent to dissolve reactants. | clockss.org |

| Temperature | 80-140 °C | Provides thermal energy to overcome activation barriers. | clockss.orgnih.gov |

Nucleophilic Substitution at the C4 Position

The carbon-iodine bond at the C4 position of the pyrazole ring is susceptible to nucleophilic attack, particularly through metal-catalyzed cross-coupling reactions that proceed via a nucleophilic substitution mechanism. Direct SNAr reactions are generally difficult on electron-rich pyrazole rings unless activated by strong electron-withdrawing groups. However, transition metal catalysis facilitates this transformation.

A key example is the copper-catalyzed C-O coupling reaction for the synthesis of 4-alkoxypyrazoles. nih.gov Studies have shown that 4-iodopyrazoles can be effectively coupled with various alcohols in the presence of a copper(I) iodide (CuI) catalyst, a ligand, and a base. nih.govresearchgate.net Optimal conditions often involve using the alcohol as the solvent, potassium t-butoxide as the base, and a phenanthroline-based ligand under microwave irradiation. nih.gov This method allows for the direct introduction of an octyloxy group or other alkoxy functionalities, replacing the iodine atom.

Table 2: Optimized Conditions for CuI-Catalyzed 4-Alkoxylation of 4-Iodopyrazoles

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | CuI (20 mol%) | 66 | nih.gov |

| Ligand | 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | 66 | nih.gov |

| Base | Potassium t-butoxide (2 equiv) | 66 | nih.gov |

| Solvent | Allyl alcohol (excess) | 66 | nih.gov |

| Temperature | 130 °C (Microwave) | 66 | nih.gov |

| Time | 1 hour | 66 | nih.gov |

Role of Iodine as a Leaving Group in Functionalization

The iodine atom at the C4 position is an excellent leaving group, which is fundamental to the synthetic utility of this compound. rsc.org In palladium- and copper-catalyzed cross-coupling reactions, the C-I bond is readily cleaved during the oxidative addition step, which is often the rate-determining step of the catalytic cycle. frontiersin.org The relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds makes 4-iodopyrazoles more reactive substrates in reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.gov

This high reactivity allows these coupling reactions to proceed under milder conditions with lower catalyst loadings. nih.gov The versatility of iodine as a leaving group enables the introduction of a wide array of functional groups, including aryl, alkynyl, alkenyl, and alkoxy moieties, making 4-iodopyrazoles valuable building blocks in organic synthesis. clockss.orgnih.govnih.gov

Reactivity of the Pyrazole Heterocycle and the N-Octyl Substituent

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. Electron density calculations show that the C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. rrbdavc.orgscribd.commdpi.com In this compound, this position is already substituted.

Consequently, electrophilic attack would be directed to the C3 or C5 positions, which are significantly less reactive. nih.govimperial.ac.uk The reaction would be disfavored compared to an unsubstituted pyrazole because the intermediate carbocation (Wheland intermediate) would be destabilized by the adjacent pyridine-like nitrogen atom (N2). rrbdavc.org Furthermore, the inductive electron-withdrawing effect of the iodine atom at C4 further deactivates the ring towards electrophilic substitution. While the N-octyl group is weakly activating, its effect is unlikely to overcome the deactivating effects of the iodine and the inherent reactivity pattern of the pyrazole ring. Therefore, forcing conditions would be required for further electrophilic substitution, with potential for a mixture of C3 and C5 products.

Influence of the N-Octyl Group on Steric and Electronic Properties

The N-octyl group attached to the pyrazole ring primarily influences the molecule's physical properties and steric environment.

Electronic Influence : As an alkyl group, the octyl chain is a weak electron-donating group through induction. mdpi.com This slightly increases the electron density of the pyrazole ring, which can subtly influence its reactivity. However, this electronic effect is generally considered minor compared to the influence of other substituents or the inherent electronic properties of the heterocycle.

Steric Influence : The long, flexible octyl chain can create steric hindrance around the N1 and adjacent C5 positions. This can affect the approach of bulky reagents to these sites. mdpi.com For instance, in reactions involving the C5 position, the conformational flexibility of the octyl group might play a role in directing the stereochemical outcome or influencing the reaction rate. Spectroscopic studies on related N-substituted pyrazoles have shown that substituents on the ring can affect the conformation of the N-substituent, indicating an interplay between the ring and the alkyl chain. nih.gov

Solubility : The nonpolar octyl chain significantly increases the molecule's lipophilicity, enhancing its solubility in nonpolar organic solvents and potentially influencing its behavior in biphasic reaction systems.

Tautomeric Considerations and Their Impact on Reactivity

Tautomerism is a critical feature of N-unsubstituted pyrazoles, where a proton can reside on either of the two ring nitrogen atoms (N1 or N2). nih.govmdpi.com This phenomenon, known as annular tautomerism, leads to an equilibrium between two different tautomeric forms, which can complicate their reactivity, as reactions can occur from either tautomer. nih.gov

However, in This compound , the N1 position is substituted with an octyl group. This substitution prevents annular tautomerism. nih.gov The molecule is "locked" as a single N1-substituted regioisomer. This lack of tautomerism simplifies its reactivity profile significantly. There is no equilibrium to consider, and reactions proceed from a single, well-defined chemical entity. This structural certainty is advantageous in synthetic planning, as it removes the ambiguity of which nitrogen atom might react and ensures regiochemical control in functionalization reactions involving the pyrazole core.

Advanced Spectroscopic and Structural Characterization of 4 Iodo 1 Octyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 4-iodo-1-octyl-1H-pyrazole were found.

¹H NMR Spectroscopy for Proton Environment Elucidation

Specific proton chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound are not documented in the available literature.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The characteristic chemical shifts for the carbon atoms of the pyrazole (B372694) ring and the octyl chain in this compound have not been reported.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no available COSY, HSQC, or HMBC spectra to establish connectivity and spatial relationships between protons and carbons in this compound.

Vibrational Spectroscopy

No experimental vibrational spectroscopy data for this compound were found.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Specific absorption frequencies corresponding to the vibrational modes of the functional groups present in this compound are not available.

Raman Spectroscopy for Vibrational Modes

Information on the Raman scattering peaks for this compound is not present in the surveyed scientific resources.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, an HRMS analysis would be crucial for confirming its molecular formula, C₁₁H₁₉IN₂. The theoretical exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), iodine (¹²⁷I), and nitrogen (¹⁴N). The experimentally measured exact mass from the HRMS instrument would then be compared to the theoretical value. A close match, typically within a few parts per million (ppm), would provide strong evidence for the correct elemental composition of the synthesized compound.

Table 1: Theoretical Exact Mass for Isotopologues of this compound

| Molecular Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| [M]⁺ | C₁₁H₁₉IN₂ | 306.0644 |

| [M+H]⁺ | C₁₁H₂₀IN₂⁺ | 307.0722 |

| [M+Na]⁺ | C₁₁H₁₉IN₂Na⁺ | 329.0542 |

Note: This table presents calculated theoretical values. Experimental HRMS data for this compound is not currently available in the public domain.

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Structure Determination and Conformational Analysis

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal its precise molecular geometry. The analysis would determine the planarity of the pyrazole ring and the conformation of the octyl chain. The flexibility of the octyl group allows for various possible conformations in the solid state, which could be influenced by crystal packing forces. Key parameters that would be determined include the C-I bond length, the bond lengths and angles within the pyrazole ring, and the torsion angles describing the orientation of the octyl substituent relative to the heterocyclic ring.

Supramolecular Interactions in the Crystalline State

The study of supramolecular interactions is crucial for understanding the physical properties of a crystalline material. In the case of this compound, X-ray crystallography would identify any significant intermolecular forces that govern its crystal packing.

Unlike 4-iodo-1H-pyrazole, which can form N-H···N hydrogen bonds leading to catemeric chains, the N1-substitution with an octyl group in this compound precludes this type of interaction. mdpi.comresearchgate.net However, other weak interactions are expected to play a significant role in its crystal assembly. These could include:

Halogen Bonding: The iodine atom on the pyrazole ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom (N2) of the pyrazole ring.

C-H···π Interactions: Hydrogen atoms on the octyl chain or the pyrazole ring could interact with the π-system of neighboring pyrazole rings.

A detailed crystallographic study would provide quantitative information on the distances and angles of these interactions, offering a comprehensive picture of the supramolecular architecture of this compound in the solid state.

Computational and Theoretical Investigations of 4 Iodo 1 Octyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules, providing a detailed description of their electronic and geometric properties. Methodologies such as Density Functional Theory (DFT) and ab initio methods are commonly employed for pyrazole (B372694) derivatives to achieve a balance between accuracy and computational cost. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov For pyrazole derivatives, DFT calculations are instrumental in determining the most stable conformation (geometry optimization) and understanding the distribution of electrons within the molecule. researchgate.netnih.gov

Geometry optimization of 4-iodo-1-octyl-1H-pyrazole would typically be performed using a functional such as B3LYP or ωB97XD combined with a suitable basis set like 6-31G(d,p) or cc-pVTZ. researchgate.net For the iodine atom, an effective core potential (ECP) basis set is often used to account for relativistic effects. researchgate.net The optimization process systematically alters the molecular geometry to find the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. The presence of the flexible octyl chain necessitates a thorough conformational search to identify the global energy minimum structure.

The output of these calculations provides a detailed picture of the molecule's three-dimensional shape and the electronic ground state. This information is crucial for understanding its reactivity and interactions.

Table 1: Representative Calculated Geometrical Parameters for a Pyrazole Ring (Note: This table is illustrative, showing typical parameters for a substituted pyrazole ring based on DFT calculations on analogous compounds. Specific values for this compound would require dedicated computation.)

| Parameter | Typical Calculated Value |

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.37 Å |

| C5-N1 Bond Length | ~1.34 Å |

| C4-I Bond Length | ~2.05 Å |

| N1-N2-C3 Bond Angle | ~112° |

| N2-C3-C4 Bond Angle | ~106° |

| C3-C4-C5 Bond Angle | ~107° |

| C4-C5-N1 Bond Angle | ~107° |

| C5-N1-N2 Bond Angle | ~108° |

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer a higher level of theory for calculating electronic properties by solving the Schrödinger equation without extensive reliance on empirical parameters. researchgate.net These methods are often used to refine the results obtained from DFT or for calculations where electron correlation is particularly important. For substituted pyrazoles, MP2 calculations with basis sets like 6-31G(d,p) can provide highly accurate electronic energies and properties, serving as a benchmark for DFT results. researchgate.net

Spectroscopic Property Prediction

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental signals. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations, often performed at the DFT (e.g., B3LYP/6-311++G**) or MP2 level. researchgate.netrsc.org

Calculations are typically performed on the optimized geometry of the molecule. The computed absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. researchgate.net For this compound, calculations would predict distinct signals for the pyrazole ring protons (at C3 and C5) and the various protons and carbons of the octyl chain.

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: This table is illustrative, showing the type of data generated by GIAO calculations for a 1-alkyl-4-iodopyrazole structure. Values are referenced to TMS.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C3 | 7.5 - 7.8 | 140 - 145 |

| C4 | - | 60 - 65 |

| C5 | 7.6 - 7.9 | 130 - 135 |

| Octyl-CH₂ (N-linked) | 4.1 - 4.3 | 50 - 55 |

| Octyl-CH₂ (other) | 1.2 - 1.9 | 22 - 32 |

| Octyl-CH₃ | 0.8 - 0.9 | 13 - 15 |

Computational methods can simulate vibrational spectra (Infrared and Raman) by calculating the normal modes of vibration and their corresponding frequencies and intensities. mdpi.com These calculations are typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)) on the optimized molecular geometry. tandfonline.com

The calculated harmonic frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. mdpi.com The resulting simulated spectra show the positions, intensities, and assignments of vibrational bands. For this compound, the spectra would feature characteristic modes for the pyrazole ring (C-H, C-N, N-N, and ring stretching/deformation), the C-I bond, and the octyl chain (C-H stretching, bending, and rocking vibrations).

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments (Note: This table is illustrative, based on DFT calculations for analogous 4-halopyrazoles and alkyl heterocycles. researchgate.net)

| Predicted Frequency (cm⁻¹, scaled) | Assignment |

| 3100 - 3150 | Pyrazole C-H stretching |

| 2850 - 2960 | Octyl C-H stretching (symmetric & asymmetric) |

| 1500 - 1550 | Pyrazole ring C=N/C=C stretching |

| 1450 - 1470 | Octyl CH₂ scissoring |

| 1380 - 1420 | Pyrazole ring deformation |

| 1000 - 1100 | Pyrazole ring breathing / C-N stretching |

| 800 - 850 | Pyrazole C-H out-of-plane bending |

| 500 - 600 | C-I stretching |

Electronic Structure Analysis

Beyond geometry and spectra, computational calculations provide a wealth of data for analyzing the electronic nature of a molecule. For this compound, this includes the distribution of molecular orbitals and the electrostatic potential.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO may also be centered on the ring, indicating its role in potential electronic transitions and reactions. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the electrostatic potential on the electron density surface, using a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, is crucial for understanding susceptibility to electrophilic attack, while the LUMO, an electron acceptor, indicates regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is typically expected to be a π-orbital distributed across the pyrazole ring, with significant contributions from the p-orbitals of the iodine atom. The electron-donating nature of the octyl group can slightly raise the energy of the HOMO. The LUMO is generally a π*-antibonding orbital, also located over the pyrazole ring. The energy levels of these orbitals, calculated using methods like Density Functional Theory (DFT), determine the molecule's reactivity profile.

Table 1: Representative FMO Properties of this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.50 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Note: The values presented are illustrative and representative of typical results obtained from DFT calculations for similar substituted pyrazole structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netchemrxiv.org The MEP surface displays regions of varying electrostatic potential, where different colors represent different charge densities.

An MEP map of this compound would reveal specific reactive sites:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is anticipated to be localized on the pyridine-like nitrogen atom (N2) of the pyrazole ring, owing to its lone pair of electrons. This site is a primary candidate for protonation and coordination with Lewis acids. researchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the pyrazole ring and the attached octyl chain will exhibit positive potential.

σ-hole: A region of positive or less negative electrostatic potential is expected on the outer surface of the iodine atom, aligned with the C-I covalent bond. mdpi.comresearchgate.net This "σ-hole" is a key feature that allows the iodine atom to act as a Lewis acid and form halogen bonds with electron donors. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis translates complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.dewikipedia.org It provides quantitative insight into bonding interactions and charge transfer within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability gained from electron delocalization through second-order perturbation theory. rsc.org

For this compound, NBO analysis would likely highlight several key intramolecular interactions:

Hyperconjugation: Significant stabilization energy would arise from the delocalization of electron density from the lone pair orbitals of the nitrogen atoms (LP(N)) and the iodine atom (LP(I)) into the antibonding π* orbitals of the pyrazole ring.

Charge Distribution: NBO provides a detailed picture of the natural atomic charges, confirming the electronegativity differences and the charge distribution suggested by MEP analysis.

Table 2: Selected Second-Order Perturbation Theory Interactions for this compound from NBO Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π* (C3-N2) | ~ 20-25 |

| LP (N2) | σ* (N1-C5) | ~ 5-10 |

| LP (I) | σ* (C4-C3) | ~ 2-5 |

Note: These values are representative examples illustrating common delocalization interactions and their typical stabilization energies in substituted pyrazole systems.

Reaction Pathway and Mechanism Studies

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them. This allows for the calculation of activation energies and reaction rates, providing a detailed understanding of the reaction's feasibility and pathway.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. youtube.com Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. Computationally, a proposed transition state structure is optimized, and its nature is confirmed through a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the atomic motion that leads the molecule from the reactant state, through the transition state, and towards the product state. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki), the transition state would involve the coordination of the pyrazole to the metal center and the oxidative addition of the C-I bond. arkat-usa.org

Reaction Coordinate Calculations

Once a transition state has been successfully located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC method maps the minimum energy reaction pathway (MERP) that connects the transition state to the corresponding reactants and products on the potential energy surface. By following the path of the imaginary frequency in both forward and reverse directions, the IRC calculation confirms that the identified transition state indeed connects the intended reactants and products. This provides a detailed depiction of the geometric changes that occur throughout the transformation, offering a virtual "movie" of the reaction mechanism.

Applications of 4 Iodo 1 Octyl 1h Pyrazole in Advanced Chemical Research

Strategic Building Block in Organic Synthesischemimpex.com

In the realm of organic chemistry, 4-iodo-1-octyl-1H-pyrazole serves as a crucial building block for the synthesis of diverse and complex molecules. chemimpex.com The presence of the carbon-iodine bond at a specific position on the pyrazole (B372694) ring is key to its utility, allowing for selective chemical transformations.

The pyrazole nucleus is a significant scaffold in medicinal chemistry and agrochemicals. chemimpex.combeilstein-journals.org The this compound molecule is an excellent precursor for creating a wide array of highly functionalized pyrazole derivatives. chemimpex.combeilstein-archives.org The iodine atom can be replaced by various other functional groups through a range of chemical reactions. For instance, electrophilic substitution reactions can introduce functionalities at the 4-position of the pyrazole ring. beilstein-journals.org Research on related pyrazole compounds has shown the feasibility of introducing thio- or selenocyano groups at this position, highlighting the potential for creating diverse derivatives. beilstein-archives.orgbeilstein-journals.org The 1-octyl substituent, while not directly participating in these reactions, modulates the physical properties of the molecule, such as its lipophilicity and solubility, which can be crucial for subsequent applications.

The carbon-iodine bond in this compound is particularly susceptible to transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity allows for significant molecular diversification. arkat-usa.org

Palladium- and copper-catalyzed reactions are commonly employed to couple 4-iodopyrazoles with a variety of partners. arkat-usa.orgnih.govnih.gov This enables the introduction of aryl, alkyl, alkynyl, and other groups onto the pyrazole core. Notable examples of such transformations on the 4-iodopyrazole (B32481) skeleton include:

Sonogashira Coupling: This reaction pairs the iodopyrazole with terminal alkynes to form pyrazole-alkyne conjugates, a valuable transformation for creating extended π-systems or introducing linkers. arkat-usa.org

Suzuki-Miyaura Coupling: This method allows for the formation of a C-C bond with boronic acids, enabling the synthesis of 4-aryl or 4-vinyl pyrazoles. researchgate.net

C-O Coupling: Copper-catalyzed reactions have been successfully used to couple 4-iodopyrazoles with alcohols, leading to the formation of 4-alkoxypyrazole derivatives. nih.govsemanticscholar.orgmdpi.com This direct C-O bond formation is a significant method for accessing compounds with potential biological activities. nih.govmdpi.com

These cross-coupling strategies demonstrate the immense potential of this compound as a versatile substrate for generating molecular complexity.

| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Resulting Bond | Reference |

|---|---|---|---|---|

| Sonogashira | Pd/Cu | Terminal Alkyne | C-C (sp) | arkat-usa.org |

| Suzuki-Miyaura | Pd | Boronic Acid/Ester | C-C (sp²) | researchgate.net |

| C-O Coupling | Cu | Alcohol | C-O | nih.govnih.gov |

Contributions to Materials Science Research

Beyond its role in synthesizing discrete small molecules, this compound and its derivatives are being explored for their potential in materials science. chemimpex.com The combination of the rigid, aromatic pyrazole ring and the flexible octyl chain provides a unique blend of properties suitable for creating novel materials.

The reactivity of the iodo-group makes this compound a candidate for incorporation into polymeric structures. chemimpex.com Through cross-coupling polymerization reactions, it can be used as a monomer to form polymers where the pyrazole unit is part of the main chain. Alternatively, it can be grafted onto existing polymer backbones as a functional pendant group. The presence of the pyrazole ring can impart desirable properties to the resulting polymer, such as thermal stability and metal-coordinating ability, while the octyl chain can enhance solubility and processability, and influence the material's mechanical properties like flexibility. chemimpex.com

In the field of coatings and surface chemistry, molecules that can modify surface properties are of great interest. The amphiphilic nature of this compound, with its polar pyrazole head and nonpolar octyl tail, suggests potential applications in this area. It could be used to create self-assembled monolayers on various substrates. The octyl chains would create a hydrophobic, non-stick surface, while the pyrazole rings could provide sites for further functionalization or adhesion to the underlying material. Its potential use in specialized coatings is an active area of research. chemimpex.com

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyrazole-containing molecules are known to form predictable hydrogen-bonding networks. mdpi.comnih.gov While the N1-octyl group in this compound precludes the common N-H···N hydrogen bonding, the pyridine-like nitrogen (N2) can still act as a hydrogen bond acceptor. researchgate.net

Furthermore, the iodine atom at the C4 position can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly used for the rational design of crystal structures and supramolecular assemblies. mdpi.com Studies on the parent 4-iodo-1H-pyrazole have revealed that it forms a catemeric (chain-like) structure in the solid state, driven by N-H···N hydrogen bonds. mdpi.comresearchgate.net The interplay between weaker interactions, such as those involving the octyl chains (van der Waals forces) and potential halogen bonds from the iodine, can direct the self-assembly of this compound into complex and ordered supramolecular architectures. mdpi.com

Catalytic Applications and Ligand Design

The unique structural features of this compound, specifically the presence of a modifiable pyrazole core, a reactive iodine atom, and a lipophilic octyl chain, make it a compound of significant interest in the fields of catalytic chemistry and ligand design. The interplay between these components allows for its application in creating sophisticated coordination complexes and influencing catalytic processes.

Role as Ligands in Coordination Chemistry

Pyrazole derivatives have a well-established history in coordination chemistry, prized for their ability to act as versatile ligands for a wide array of metal ions. researchgate.net The nitrogen atoms in the pyrazole ring can effectively coordinate with metals, forming stable complexes. The specific substitution at the 1 and 4 positions of the pyrazole ring in this compound introduces functionalities that are critical for modern ligand design.

A primary challenge in the coordination chemistry of many pyrazole-based ligands is their poor solubility in common organic solvents, often due to strong π-π stacking interactions between the aromatic rings. researchgate.net The incorporation of an alkyl group, such as the octyl chain at the N1-position, is a strategic approach to overcome this limitation. researchgate.net This long alkyl chain increases the compound's solubility, which is crucial for the synthesis and application of its metal complexes in solution-phase catalysis.

The 4-iodo substituent further enhances the utility of this molecule as a ligand scaffold. While the pyrazole nitrogens act as the primary coordination site, the iodine atom serves as a reactive handle for further functionalization. Through cross-coupling reactions, additional donor groups can be introduced at the 4-position, allowing for the synthesis of polydentate ligands with tailored electronic and steric properties. researchgate.net This adaptability makes this compound a valuable building block for constructing complex ligand architectures.

| Structural Component | Function in Ligand Design | Primary Contribution |

|---|---|---|

| Pyrazole Core | Primary metal binding motif | Forms stable coordination complexes via nitrogen donors. researchgate.net |

| N1-Octyl Group | Solubility enhancement | Overcomes poor solubility of pyrazole-based ligands in organic solvents. researchgate.net |

| 4-Iodo Group | Site for post-synthesis modification | Allows for the introduction of other functional groups via cross-coupling reactions. researchgate.net |

Influence on Catalyst Performance and Selectivity

The this compound molecule is not just a ligand but also a valuable precursor in catalytic reactions, particularly in palladium-catalyzed cross-coupling processes like the Sonogashira and Suzuki-Miyaura reactions. researchgate.netnih.gov In these applications, the carbon-iodine bond at the 4-position is the reactive site that undergoes oxidative addition to the metal catalyst, initiating the catalytic cycle. nih.gov

The N-octyl group significantly influences the practical application of these reactions. By enhancing the solubility of the pyrazole substrate, it ensures homogeneous reaction conditions, which can lead to improved catalyst performance, higher yields, and more reproducible results. In heterogeneous catalysis, modifying a catalyst's surface with ligands containing such lipophilic chains can alter the catalyst's interaction with the reaction medium and reactants, thereby influencing activity and selectivity.

Furthermore, the electronic properties of the pyrazole ring, modulated by the N-octyl substituent, can impact the reactivity of the C-I bond and the stability of the organometallic intermediates formed during the catalytic cycle. While the primary role of the octyl group is to impart solubility, its steric bulk can also play a role in controlling access to the catalytic center, potentially influencing the selectivity of the reaction.

Exploration in Agrochemical Research

The pyrazole scaffold is a well-recognized pharmacophore in the agrochemical industry, forming the core of numerous herbicides, fungicides, and insecticides. chemimpex.comnih.gov The utility of 4-iodopyrazoles in this sector stems from their dual function as bioactive molecules and as versatile synthetic intermediates for creating diverse libraries of compounds for screening. chemimpex.com

The introduction of an N-octyl group onto the 4-iodopyrazole core is a strategic modification aimed at optimizing the molecule's physicochemical properties for agrochemical applications. Lipophilicity is a critical parameter that governs a compound's ability to penetrate the waxy cuticles of plants, the cell membranes of fungi, or the exoskeletons of insects. The long octyl chain significantly increases the lipophilicity of the parent 4-iodopyrazole, potentially enhancing its bioavailability and efficacy as an active ingredient.

Moreover, this compound serves as a key building block for more complex agrochemicals. The reactive iodine at the C-4 position allows for the attachment of various other functional groups and molecular fragments through established synthetic methods like copper-catalyzed coupling reactions. nih.gov This modular approach enables the systematic exploration of the chemical space around the pyrazole core, facilitating the development of new crop protection agents with improved potency, selectivity, and environmental profiles. The combination of the proven pyrazole core, a tunable lipophilic tail, and a reactive functionalization site makes this compound a valuable platform in agrochemical discovery. chemimpex.comnih.gov

| Structural Motif | Relevance in Agrochemicals | Example of Influence |

|---|---|---|

| Pyrazole Ring | Core structure in many pesticides. chemimpex.comnih.gov | Provides the fundamental scaffold responsible for biological activity. |

| N1-Octyl Chain | Modulation of lipophilicity. | Enhances transport across biological membranes, potentially increasing bioavailability. |

| 4-Iodo Substituent | A versatile synthetic handle. researchgate.netnih.gov | Enables the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. |

Future Research Trajectories and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

A primary focus of future research will be the creation of environmentally benign and efficient methods for synthesizing 4-iodo-1-octyl-1H-pyrazole. This involves moving away from traditional synthetic routes that may rely on harsh reagents or produce significant waste, towards greener alternatives inspired by nature and enabled by modern technology. mdpi.com

Bio-inspired synthesis seeks to mimic the efficiency and selectivity of natural enzymatic processes to build complex molecules. The pyrazole (B372694) core is found in various natural products, including alkaloids isolated from watermelon seeds, which are postulated to derive from naturally occurring amino acids. nih.gov Future research could draw inspiration from these biosynthetic pathways to develop novel routes to pyrazole derivatives.

Key opportunities in this area include:

Enzymatic Catalysis: Utilizing isolated enzymes or whole-cell systems to catalyze the formation of the pyrazole ring or the introduction of the octyl and iodo substituents with high specificity and under mild conditions. This approach could significantly reduce the environmental impact compared to traditional chemical synthesis.

Biomimetic Catalysis: Designing small-molecule catalysts that mimic the active sites of enzymes involved in halogenation or alkylation. These catalysts could offer a bridge between biological and traditional chemical synthesis, providing high efficiency in scalable processes.

Natural Product Scaffolds: Using readily available natural products as starting materials for the synthesis of this compound, thereby leveraging nature's chemical diversity and reducing reliance on petrochemical feedstocks. acs.org The adaptability of compounds like 5-aminopyrazole derivatives as key starting materials for a wide array of bioactive compounds highlights the potential of using bio-inspired building blocks. mdpi.com

Photochemistry and electrochemistry represent powerful and sustainable tools for organic synthesis, often allowing for reactions to occur under mild conditions without the need for harsh chemical oxidants or reductants. rsc.org

Photochemical Synthesis: Light-mediated reactions offer unique pathways for bond formation. Recent studies have demonstrated photocatalyst-free iodination of heterocyclic compounds using reagents like PIDA (diacetoxyiodobenzene) under blue LED irradiation. preprints.org Future work could adapt these methods for the direct C4-iodination of a 1-octyl-1H-pyrazole precursor, potentially offering a highly selective and energy-efficient process.

Electrochemical Synthesis: Electrochemical methods provide a green and convenient route for halogenation. rsc.org The electrosynthesis of 4-iodo-substituted pyrazoles has been successfully demonstrated, offering an environmentally benign platform that can be highly effective and versatile. researchgate.netresearchgate.net These methods can utilize simple and inexpensive salts like sodium chloride or potassium iodide as the halogen source in a dual role as both redox mediator and supporting electrolyte. rsc.org The scalability of electrochemical processes makes them particularly attractive for industrial applications. rsc.orgresearchgate.net

| Method | Advantages | Potential Application for this compound | Key Research Focus |

| Bio-inspired Routes | High selectivity, mild conditions, use of renewable feedstocks. nih.govmdpi.com | Enzymatic synthesis of the pyrazole core or regioselective iodination. | Discovery and engineering of suitable enzymes; design of biomimetic catalysts. |

| Photochemical Synthesis | High precision, mild conditions, catalyst-free options. preprints.org | Direct C-H iodination at the C4 position of the 1-octyl-1H-pyrazole precursor. | Optimization of light source and reaction conditions for high regioselectivity and yield. |

| Electrochemical Synthesis | Environmentally friendly, avoids harsh chemical oxidants, scalable. rsc.orgrsc.org | Anodic iodination of 1-octyl-1H-pyrazole using simple iodide salts. | Improving current efficiency and developing continuous flow processes. rsc.orgresearchgate.net |

Expansion of Reaction Scope for C4-Iodopyrazoles

The iodine atom at the C4 position of this compound serves as a versatile functional handle, making it an ideal substrate for a wide range of cross-coupling and functionalization reactions. Future research will focus on leveraging this reactivity to create a diverse library of complex and chiral pyrazole derivatives.

The development of chiral pyrazoles is a significant area of interest due to their potential applications in medicinal chemistry. Asymmetric catalysis provides the most efficient route to enantiomerically pure compounds. While the core of this compound is achiral, asymmetric transformations can introduce chirality, for instance, by functionalizing the octyl chain or by building complex chiral structures from the pyrazole scaffold.

Future research directions include:

Enantioselective Cross-Coupling: Developing chiral metal-catalyst systems (e.g., based on palladium, copper, or nickel) that can react with the C4-iodo position to form a new stereocenter.

Organocatalyzed Reactions: Using small, chiral organic molecules to catalyze reactions that build chiral moieties onto the pyrazole structure. rwth-aachen.de This approach has been successful in creating pyrazolones with quaternary stereocenters at the C4 position. thieme-connect.com

Phase-Transfer Catalysis: Employing chiral phase-transfer catalysts to generate chiral N-substituted pyrazoles through reactions like aza-Michael additions, which could be adapted for derivatives of the target compound. researchgate.net

While the iodo group is a useful synthetic handle, modern synthetic chemistry is increasingly moving towards direct C-H functionalization. acs.org This strategy avoids the need for pre-functionalized substrates (like iodinated pyrazoles) and offers a more atom-economical approach to creating new C-C and C-heteroatom bonds. nih.govrsc.org

For the 1-octyl-1H-pyrazole scaffold, future research will likely explore:

Regioselective C5- and C3-Functionalization: Developing transition-metal catalyzed reactions (e.g., using rhodium or palladium) that can selectively activate and functionalize the C-H bonds at the C5 or C3 positions of the pyrazole ring, leaving the C4 position available for other modifications. researchgate.netrsc.org

Directing Group Strategies: Utilizing the pyrazole nitrogen atoms as directing groups to guide catalysts to specific C-H bonds, thereby controlling the regioselectivity of the functionalization. ncl.res.in

Late-Stage Functionalization: Applying C-H activation techniques to complex molecules derived from this compound, allowing for the rapid diversification of molecular scaffolds at a late stage in the synthetic sequence. acs.org This provides a powerful tool for generating analogues for structure-activity relationship studies.

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and properties. nih.gov Applying these methods to this compound and its derivatives can accelerate the discovery and optimization of new functional molecules.

Future opportunities in this domain involve:

Reaction Mechanism Elucidation: Using DFT calculations to model the transition states and reaction pathways for the synthesis and functionalization of iodopyrazoles. This insight can help in optimizing reaction conditions and designing more efficient catalysts.

Spectroscopic Prediction: Calculating NMR and IR spectra for predicted molecules to aid in their experimental characterization. researchgate.netmdpi.com For heavy atoms like iodine, relativistic calculations may be necessary to accurately predict properties like ¹³C chemical shifts. researchgate.net

Predictive Design of Functional Molecules: Employing computational models to predict the electronic, structural, and reactive properties of novel, unsynthesized pyrazole derivatives. chemrxiv.orgcosmosscholars.com This allows researchers to screen virtual libraries of compounds for desired characteristics before committing to their synthesis, saving significant time and resources. For example, properties relevant to materials science or medicinal chemistry can be evaluated computationally to prioritize the most promising candidates for experimental investigation. tojqi.net

| Research Area | Key Objectives | Computational Tools | Expected Outcome |

| Reaction Modeling | Understand reaction pathways and catalyst behavior. | DFT, Transition State Theory. | Optimized synthetic protocols and novel catalyst design. |

| Property Prediction | Predict spectroscopic and electronic properties. researchgate.netresearchgate.net | GIAO, ZORA (for relativistic effects), TD-DFT. | Faster identification of synthesized compounds and prediction of photophysical properties. |

| Virtual Screening | Identify promising derivatives with desired functions. tojqi.net | Molecular Docking, QSAR, ADMET prediction. | Prioritization of synthetic targets for drug discovery and materials science. |

Machine Learning in Reaction Prediction

The synthesis and functionalization of pyrazole derivatives often involve challenges in controlling regioselectivity and optimizing reaction yields. nih.govmdpi.com Machine learning (ML) is emerging as a powerful tool to navigate these complexities, offering predictive insights that can accelerate the discovery and development of novel compounds like this compound. rsc.orgnih.gov

ML models, including artificial neural networks (ANNs) and random forest algorithms, can be trained on large datasets of chemical reactions to identify subtle patterns that govern reaction outcomes. nih.govnih.gov For the pyrazole core, ML can be applied to predict the regioselectivity of C-H functionalization, N-alkylation, and halogenation reactions. nih.govresearchgate.net This is particularly relevant for predicting the outcomes of further derivatization of the this compound scaffold. For instance, an ML model could predict the most likely site of a subsequent electrophilic substitution or the feasibility of a metal-catalyzed cross-coupling reaction at the C4 position.

A key application lies in predicting reaction yields and identifying optimal conditions (e.g., catalyst, solvent, temperature), thereby minimizing empirical trial-and-error experimentation. rsc.org By inputting molecular descriptors of reactants and reagents, a trained model can forecast the probable success of a synthetic step. This approach, which combines mechanism-based computational statistics with ML, can serve as a robust strategy for predicting selectivity in organic transformations. nih.govresearchgate.net

| Model Type | Target Prediction | Input Features | Potential Impact on this compound Research |

| Random Forest | Regioselectivity of further functionalization | Electronic properties (e.g., atomic charges), steric parameters, reactant fingerprints | Guiding the synthesis of 3,5-disubstituted derivatives with high precision. |

| Neural Network | Reaction Yield Optimization | Reactant structures, catalyst type, solvent, temperature, reaction time | Accelerating the discovery of efficient Suzuki or Sonogashira coupling conditions. |

| Support Vector Machine (SVM) | Classification of Reaction Success/Failure | Molecular descriptors, known reaction precedents | Prioritizing high-probability synthetic routes for novel analogues, saving time and resources. |

This table illustrates potential applications of machine learning models in the synthetic chemistry of this compound, based on established ML techniques in organic chemistry.

Multi-scale Modeling of Pyrazole Systems

Understanding the behavior of this compound from the quantum level to its macroscopic properties requires a sophisticated, multi-scale modeling approach. eurasianjournals.comeurasianjournals.com Such a strategy integrates different computational methods, each suited for a specific scale of complexity, to build a comprehensive picture of the molecule's structure, dynamics, and interactions. eurasianjournals.com

Moving up in scale, molecular dynamics (MD) simulations use classical force fields to model the dynamic behavior of the molecule and its interactions with its environment over time. eurasianjournals.comeurasianjournals.com For this compound, MD simulations are invaluable for exploring the conformational flexibility of the octyl chain, its interactions with solvent molecules, and its potential to aggregate or self-assemble. This is particularly important for predicting how the molecule might behave in a biological system, such as its ability to cross a lipid membrane.

At a higher level, coarse-grained (CG) models can simulate the collective behavior of large numbers of molecules over longer timescales. In a CG model, groups of atoms (like the pyrazole head and the octyl tail) are represented as single beads, reducing computational cost. This approach would be ideal for studying the formation of micelles, bilayers, or other supramolecular structures driven by the amphiphilic nature of this compound, which could be relevant for drug delivery or materials science applications.

| Modeling Scale | Computational Method | Investigated Properties of this compound |

| Electronic/Atomic | Quantum Mechanics (DFT) | Reactivity of C-I bond, electronic distribution, spectroscopic properties. |

| Molecular | Molecular Dynamics (MD) | Conformational dynamics of the octyl chain, solvation, interaction with biological membranes. |

| Supramolecular | Coarse-Grained (CG) Modeling | Self-assembly behavior, micelle formation, liquid crystal phase prediction. |

This table outlines a multi-scale modeling workflow for this compound, detailing the methods and the specific molecular properties that can be investigated at each scale.

Exploration of Interdisciplinary Research Interfaces

The unique combination of a functionalizable pyrazole core and a long alkyl chain in this compound positions it at the interface of several scientific disciplines, including medicinal chemistry, materials science, and agrochemistry.

Medicinal Chemistry: The pyrazole scaffold is a "privileged structure" found in numerous pharmaceuticals. mdpi.comresearchgate.netmdpi.com Derivatives of this molecule could be explored as kinase inhibitors, a common target for anticancer drugs. nih.gov The N1-octyl chain can enhance lipid solubility and membrane association, potentially improving cell permeability, while the C4-iodo position provides a site for introducing pharmacophoric groups via cross-coupling reactions to enhance target binding affinity and selectivity. researchgate.net

Materials Science: The amphiphilic character of this compound suggests potential applications in organic electronics and liquid crystals. The aromatic, electron-rich pyrazole ring can participate in π-π stacking, while the flexible octyl chains can induce self-assembly into ordered structures. By replacing the iodine with conjugated systems, it may be possible to create novel materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or sensors.

Agrochemistry: Pyrazole-containing compounds are widely used as herbicides, fungicides, and insecticides. nih.govnih.gov The lipophilic octyl chain could enhance the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, potentially increasing its efficacy. The C4-iodo group allows for the creation of a library of derivatives to be screened for potent and selective agrochemical activity.

| Interdisciplinary Field | Key Structural Feature(s) | Potential Application |

| Medicinal Chemistry | Pyrazole core, N-octyl chain, C-iodo handle | Kinase inhibitors with enhanced cell permeability; scaffolds for drug discovery. |

| Materials Science | Amphiphilic nature (polar pyrazole, nonpolar octyl chain) | Organic semiconductors, liquid crystals, components for self-assembling materials. |

| Agrochemistry | Lipophilic octyl chain, modifiable pyrazole scaffold | Development of novel fungicides or herbicides with improved uptake and efficacy. |

This table summarizes the potential interdisciplinary applications of this compound, linking its molecular features to specific areas of research and development.

Q & A

Q. What are the optimal synthetic routes for 4-iodo-1-octyl-1H-pyrazole, and how can regioselectivity be controlled during iodination?

- Methodological Answer : The synthesis typically involves introducing iodine at the 4-position of a pre-functionalized pyrazole. A regioselective approach may use molecular iodine catalysis (as seen in pyrazole selanylation reactions ), or transition metal-mediated halogenation. For example, palladium complexes with iodopyrazole ligands (e.g., [PdCl₂(4-iodopyrazole)₂]) demonstrate the feasibility of coordinating iodine in pyrazole systems . To control regioselectivity, steric and electronic effects must be balanced: bulky substituents (e.g., the octyl group at N1) can direct iodination to the less hindered 4-position. Optimization via reaction temperature (e.g., 0–60°C) and iodine equivalents (1.1–2.0 molar ratios) is critical.

Q. How can crystallographic data validate the structure of this compound, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL/SHELXS) is widely used for refining small-molecule structures, particularly for handling heavy atoms like iodine . Key parameters to report: unit cell dimensions, R-factor, and residual electron density. For example, in related iodopyrazole complexes, bond lengths (C–I ≈ 2.09 Å) and angles (C–C–I ≈ 120°) should align with DFT-calculated values . Pre-refinement steps should include absorption correction (e.g., SADABS) due to iodine’s high X-ray attenuation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR can confirm the octyl chain integration (e.g., δ 0.88 ppm for terminal CH₃) and pyrazole proton environments (e.g., deshielded H-3/H-5 due to iodine’s electronegativity). ¹³C NMR should show C-4 at ~90–100 ppm (C–I coupling) .

- MS : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks (expected [M+H]⁺ ≈ 323–325 Da).

- IR : Stretching frequencies for C–I (~500–600 cm⁻¹) and C–N (~1350 cm⁻¹) should be prominent .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic structure. Key analyses:

- Frontier Molecular Orbitals (FMOs) : The HOMO/LUMO energy gap predicts susceptibility to nucleophilic/electrophilic attacks. Iodine’s electron-withdrawing effect lowers LUMO energy, enhancing oxidative addition in Suzuki-Miyaura couplings .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* C–I stabilization), aiding in predicting bond cleavage sites .

- Solvent Effects : PCM models simulate solvent polarity’s impact on reaction barriers (e.g., toluene vs. DMF).

Q. What strategies mitigate side reactions (e.g., deiodination or alkyl chain degradation) during functionalization of this compound?

- Methodological Answer :

- Temperature Control : Maintain reactions below 80°C to prevent radical-initiated deiodination .

- Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (XPhos) to suppress β-hydride elimination in alkyl chain-bearing substrates .

- Additives : Include silver salts (Ag₂CO₃) to sequester iodide byproducts, minimizing reverse oxidative addition .

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives for biological applications?

- Methodological Answer :

- Substitution Patterns : Replace iodine with bioisosteres (e.g., CF₃, Br) to modulate lipophilicity (logP) and target binding .

- Alkyl Chain Modifications : Shorten the octyl group to reduce hydrophobicity or introduce polar termini (e.g., –OH) for solubility .

- In Silico Docking : Use AutoDock Vina to screen derivatives against protein targets (e.g., kinase ATP-binding pockets) and prioritize synthesis .

Experimental Design & Data Analysis

Q. What statistical approaches optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Employ Design of Experiments (DoE) with factors like catalyst loading, solvent polarity, and iodine stoichiometry. Response Surface Methodology (RSM) identifies optimal conditions (e.g., 1.5 eq I₂, 60°C, DMF solvent) . Central Composite Design (CCD) minimizes trial numbers while maximizing yield data robustness .

Q. How should researchers address contradictory NMR data when characterizing iodopyrazole derivatives?

- Methodological Answer :

- Dynamic Effects : Check for tautomerism (e.g., NH proton exchange) via variable-temperature NMR (VT-NMR) .

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish byproducts (e.g., dehalogenated species) .

- Crystallographic Cross-Validation : Compare NMR-derived bond lengths with SC-XRD data to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.